molecular formula C15H17NO B2428907 (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one CAS No. 647825-33-0

(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one

Cat. No. B2428907
CAS RN: 647825-33-0
M. Wt: 227.307
InChI Key: UBLXAPPOEZMQTH-ZSBSVGGCSA-N
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Description

“(1E,4E,6E)-1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one” is a chemical compound with the CAS Number: 647825-33-0. It has a molecular weight of 227.31 . The IUPAC name for this compound is (1E,4E,6E)-1-(dimethylamino)-7-phenyl-1,4,6-heptatrien-3-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO/c1-16(2)13-12-15(17)11-7-6-10-14-8-4-3-5-9-14/h3-13H,1-2H3/b10-6+,11-7+,13-12+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.

Scientific Research Applications

Nonlinear Optical Materials

  • (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one has been explored for its potential use as a nonlinear optical material. This is due to its donor-acceptor structure, which is crucial for second-order nonlinear effects. However, its crystallization in a centrosymmetric space group limits its application in this field in the crystalline state (Bogdanov et al., 2019).

Electronic Properties in Ir(III) Complexes

  • The compound is part of the structure of certain Ir(III) complexes. These complexes have been studied for their unique electronic properties, including photostability, two-photon absorption, and transient absorption spectroscopy. These properties are important for understanding the absorption bands and photoluminescence emission at room temperature (Zhao et al., 2016).

Chalcone Derivative Compounds

  • Chalcone derivative compounds, including those with this compound, have been synthesized and studied for their nonlinear optical absorption properties. These properties are significant for potential applications in optical device technologies such as optical limiters (Rahulan et al., 2014).

Fluorescent Chemosensors

  • Derivatives of this compound have been used to develop highly selective fluorescent chemosensors. These sensors are capable of detecting specific anions, such as cyanide, in the presence of iron(III) ions. They have potential applications in biological and environmental systems (Yang et al., 2015).

Photoisomerization Studies

  • The compound has been a subject of study in photoisomerization processes, providing insights into the stereochemistry and the role of multiplicity in the excited state. Understanding these processes is important for various applications in photochemistry and photophysics (Courtot & Salaün, 1976).

Cancer Research

  • Some derivatives have been synthesized and evaluated for their cytotoxic activity against specific cancer cell lines. This research is important for the development of new anticancer drugs (Chuprajob et al., 2014).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16(2)13-12-15(17)11-7-6-10-14-8-4-3-5-9-14/h3-13H,1-2H3/b10-6+,11-7+,13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLXAPPOEZMQTH-ZSBSVGGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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